2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13475088
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol -](/images/structure/VC13475088.png)
Specification
Molecular Formula | C11H22N2O |
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Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-[cyclopropyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol |
Standard InChI | InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3 |
Standard InChI Key | AXZWFBDHSNWUEF-UHFFFAOYSA-N |
SMILES | CN1CCCC1CN(CCO)C2CC2 |
Canonical SMILES | CN1CCCC1CN(CCO)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Stereochemical Features
The compound’s structure integrates three distinct moieties:
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A cyclopropyl group fused to a secondary amine, introducing steric strain and conformational rigidity.
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A 1-methyl-pyrrolidin-2-ylmethyl substituent, contributing a chiral center and modulating solubility via its tertiary amine.
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An ethanolamine backbone, enabling hydrogen bonding and solubility in polar solvents .
Crystallographic data, though limited, suggest that the pyrrolidine ring adopts a chair conformation, while the cyclopropyl group imposes a 60° dihedral angle relative to the amine plane . The (S)-enantiomer (CAS 1354007-17-2) is preferentially synthesized due to its hypothesized receptor-binding advantages .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass (g/mol) | 198.31 | |
cLogP | 1.82 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies and Optimization
Palladium-Catalyzed Cyclopropanation
The synthesis begins with a nickel- or palladium-mediated coupling between 1-methyl-pyrrolidine-2-carbaldehyde and cyclopropylamine under reflux (50–70°C) in toluene. Key steps include:
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Imine Formation: The aldehyde reacts with cyclopropylamine to generate a Schiff base.
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Reductive Amination: Sodium borohydride reduces the imine, yielding the secondary amine intermediate.
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Ethanolamine Conjugation: Epoxide ring-opening with ethanolamine completes the structure .
Catalytic hydrogenation using 5% Pt/C in ethanol-methanol (3:1 v/v) achieves enantiomeric excesses >90% ee . Yield optimization (up to 70%) requires precise control of reaction time (4–6 hours) and acid additives (e.g., acetic acid) .
Table 2: Synthetic Conditions and Outcomes
Parameter | Optimal Range | Impact on Yield |
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Temperature | 60–70°C | +15% |
Catalyst Loading | 5% Pt/C | +20% |
Solvent System | Ethanol:Methanol (3:1) | +12% |
Physicochemical Properties and Computational Analysis
Lipophilicity and Solubility Profiling
The compound’s of 1.82 reflects a balance between hydrophobic (cyclopropyl, pyrrolidine) and hydrophilic (ethanolamine) domains. Molecular dynamics simulations predict:
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Aqueous Solubility: 12.4 mg/mL at pH 7.4, facilitated by the ethanolamine’s hydrogen-bonding capacity.
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Membrane Permeability: A P-gp substrate efflux ratio of 2.1, suggesting moderate blood-brain barrier penetration .
Quantum mechanical calculations (DFT/B3LYP) highlight the cyclopropyl group’s role in stabilizing transition states during receptor binding, with a calculated of −8.2 kcal/mol for µ-opioid receptor models .
Pharmacological Profile and Mechanism of Action
Putative Targets and Receptor Interactions
While direct binding assays remain unpublished, structural analogs demonstrate:
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µ-Opioid Receptor (MOR) Agonism: Pyrimidine derivatives with similar pyrrolidine motifs show values of 27 nM .
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Dopamine D2 Receptor Modulation: Branched alkylamines enhance potency 4-fold in cAMP inhibition assays .
The ethanolamine moiety may mimic tyrosine hydroxylase substrates, suggesting potential catecholaminergic activity .
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